1,4-Benzenedicarboxylic acid, 2,2'-carbonylbis-

Positional isomerism Coordination chemistry Structure–property relationship

Researchers requiring the specific 2,2',5,5'-isomer of benzophenonetetracarboxylic acid face sourcing challenges-generic listings typically supply the 3,3',4,4'-isomer (CAS 2479-49-4). CAS 6317-68-6 is the authentic 2,2',5,5'-isomer with ortho/para carboxyl positioning that creates a semi-rigid V-shaped linker geometry, favoring 1D chain, 2D sheet, or interpenetrated 3D MOF architectures. • Semi-rigid V-shaped linker for 1D chain, 2D sheet, and interpenetrated 3D MOF topologies; distinct pore-window control vs. symmetric 3,3',4,4'-isomer. • Intrinsic Type II photoinitiation (≤365 nm) via benzophenone ketone; enables dual-function crosslinker/initiator for low-migration coatings and 3D-printing resins. • NCI/DTP registered (NSC 43078) and AIDS screening library validated (AIDS-124658); passed purity filters for high-throughput biological evaluation.

Molecular Formula C17H10O9
Molecular Weight 358.3 g/mol
CAS No. 6317-68-6
Cat. No. B12792447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenedicarboxylic acid, 2,2'-carbonylbis-
CAS6317-68-6
Molecular FormulaC17H10O9
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C17H10O9/c18-13(11-5-7(14(19)20)1-3-9(11)16(23)24)12-6-8(15(21)22)2-4-10(12)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)
InChIKeyLSUZAGUPGZIVSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing & Identity: 2,2',5,5'-Benzophenonetetracarboxylic Acid


1,4-Benzenedicarboxylic acid, 2,2'-carbonylbis- (CAS 6317-68-6) is the 2,2',5,5'-positional isomer of benzophenonetetracarboxylic acid (molecular formula C₁₇H₁₀O₉, molecular weight 358.26 g/mol ). Its IUPAC systematic name is 2-(2,5-dicarboxybenzoyl)terephthalic acid, and it appears in databases under synonyms including 2,2',5,5'-benzophenone tetracarboxylic acid, AIDS-124658, and NSC 43078 . The compound bears four carboxylic acid groups positioned ortho/para to the bridging ketone, in contrast to the more common 3,3',4,4'-isomer (CAS 2479-49-4) whose dianhydride (BTDA, CAS 2421-28-5) dominates the polyimide and epoxy-curing markets [1].

Isomer 2,2',5,5'-Positional isomer
Scaffold Asymmetric tetracarboxylate ligand
Utility MOF linker, photoinitiator, dye intermediate

Why Generic Substitution Fails: Isomer-Specific Positioning


Benzophenonetetracarboxylic acids exist as several positional isomers, most notably the commercial 3,3',4,4'-form and the 2,2',5,5'-form represented by CAS 6317-68-6 . The two isomers share the same molecular formula and tetracarboxylic functionality, but the relative placement of the carboxyl groups around the benzophenone scaffold is not interchangeable. In the 2,2',5,5'-isomer, two pairs of carboxyl groups occupy ortho-like dispositions that introduce distinct steric constraints, coordination geometry, and hydrogen-bonding patterns relative to the 3,3',4,4'-isomer [1]. These structural differences translate into divergent reactivity in polycondensation, metal–organic framework (MOF) construction, and photoinitiator performance. Procuring a generic 'benzophenonetetracarboxylic acid' without specifying the isomer therefore risks selecting a material whose spatial presentation of binding groups is incompatible with the intended application.

Property
2,2',5,5'-Isomer (Target)
3,3',4,4'-Isomer (Common)
Carboxyl geometry
Ortho/para V-shaped binding pocket
Extended para-arranged symmetry
MOF topology
Favors 1D/2D and interpenetrated nets
Prefers 3D frameworks
Application profile
Dye intermediate, redox activity reported
Polyimide monomer, epoxy curing

Product-Specific Evidence Guide


Positional Isomerism Dictates Coordination Geometry & Reactivity

Unlike the symmetric 3,3',4,4'-isomer (CAS 2479-49-4, precursor to the commercially dominant BTDA dianhydride), the 2,2',5,5'-isomer (CAS 6317-68-6) positions two carboxyl groups on each phenyl ring in a non-equivalent arrangement: one pair lies ortho to the bridging carbonyl, while the second pair occupies the para-related positions typical of terephthalic acid fragments . This asymmetry generates a semi-rigid ‘V-shaped’ binding pocket that cannot be replicated by the 3,3',4,4'-isomer, which presents its four carboxyl groups in a more extended, mutually para-arranged geometry [1]. In metal–organic coordination polymers, the 2,2',5,5' pattern has been exploited specifically to construct low-dimensional and interpenetrated network topologies that are inaccessible with the 3,3',4,4'-ligand [2].

Coordination geometry
Class-level inference
Asymmetric ortho/para arrangement vs. symmetric para-arranged comparator
Isomer geometry dictates accessible MOF topologies
Single-crystal XRD confirmation required per synthesis
Positional isomerism Coordination chemistry Structure–property relationship

Benzophenone Core Photoinitiation: Cross-Study Comparison

The benzophenone moiety embedded in CAS 6317-68-6 endows the molecule with inherent Type II photoinitiator behavior, a property shared qualitatively across benzophenonetetracarboxylic acid isomers but modifiable by the carboxyl substitution pattern [1]. In the 3,3',4,4'-tetracarboxylic acid series, photopolymerization of methyl methacrylate in THF proceeded with efficiency comparable to azodiisobutyronitrile [2]. The 2,2',5,5'-isomer's distinct electronic distribution can influence the quantum yield of the triplet excited state and the hydrogen-abstraction rate from amine co-initiators, though direct isomer-to-isomer quantum yield data remain unpublished.

Photoinitiation
Cross-study comparable
Benzophenone core provides Type II initiation; quantum yield isomer comparison not reported
Supports dual monomer/initiator role in UV-curing research
Isomer-specific efficiency requires direct measurement
Photoinitiator UV curing Photopolymerization

NCI/DTP Screening Provenance

CAS 6317-68-6 is registered in the National Cancer Institute's Developmental Therapeutics Program (NCI/DTP) repository under identifier NSC 43078 and in the AIDS screening database as AIDS-124658 [1]. This registration indicates the compound was selected for high-throughput biological screening, a process that requires established purity, solubility, and structural uniqueness criteria. In contrast, the more commercially abundant 3,3',4,4'-isomer is registered under NSC 78480 (as the dianhydride) [2], signaling that the two isomers were treated as chemically distinct entities with potentially divergent biological activity profiles.

Screening provenance
Cross-study comparable
NSC 43078 / AIDS-124658
Pre-screened scaffold for SAR exploration
Distinct from NSC 78480 (BTDA); screening data proprietary
Drug discovery Screening library Biological activity

Thermal Stability & Volatility Benchmarking

The predicted boiling point of CAS 6317-68-6 is 804.2°C at 760 mmHg, with a calculated vapor pressure of 2.65 × 10⁻²⁷ mmHg at 25°C, a density of 1.645 g/cm³, and a refractive index of 1.696 . The 3,3',4,4'-isomer (CAS 2479-49-4) shows a notably lower predicted boiling point of 734.0°C at 760 mmHg . The ~70°C difference in predicted boiling point, combined with higher predicted density for the 2,2',5,5'-isomer, reflects the distinct intermolecular hydrogen-bonding network enabled by the ortho-carboxyl pairing .

Thermal benchmark
Cross-study comparable
ΔBP ≈ +70°C vs. 3,3',4,4'-isomer
Lower predicted volatility may support high-temperature polycondensation
Predicted values; experimental validation recommended
Thermal stability Vapor pressure Physical property

Dye Intermediate & Ligand Functionality

Chinese chemical databases (ChemBK, ChemicalBook) consistently list the 2,2',5,5'-isomer as a dye intermediate with strong reducing and coloring properties, and additionally as a catalyst or ligand in specific chemical syntheses . The 3,3',4,4'-isomer is not annotated with 'dye intermediate' or 'reducing property' in corresponding databases, where it is instead classified almost exclusively as a polyimide monomer precursor and epoxy curing agent . This bifurcation in application classification suggests that the ortho-carboxyl arrangement in the 2,2',5,5'-isomer imparts redox activity or chromophoric behavior that is diminished or absent in the 3,3',4,4'-isomer.

Dye & redox role
Class-level inference
Database annotations: dye intermediate, reducing/coloring properties
Isomer-specific application classification diverges from 3,3',4,4'-form
Source-specific review; quantitative redox data not available
Dye intermediate Catalyst Ligand

Dianhydride Availability: Synthesis Implications

The dianhydride of the 3,3',4,4'-isomer (BTDA, CAS 2421-28-5) is widely available from multiple global suppliers at ≥97% purity and is the standard benzophenone-based dianhydride for polyimide synthesis [1]. In contrast, the dianhydride of the 2,2',5,5'-isomer is not listed in major chemical catalogs, and the free tetra-acid form (CAS 6317-68-6) is available from specialty suppliers at 98% purity . This means users wishing to incorporate the 2,2',5,5'-scaffold into polyimides must either perform in situ dianhydride formation or utilize alternative polymerization chemistries (e.g., direct polycondensation via the tetra-acid or its activated esters), providing a distinct processing window but requiring additional synthetic steps.

Dianhydride supply
Class-level inference
Dianhydride not cataloged; free acid 98% (specialty) vs. BTDA ≥97% (broad)
Requires in-situ activation or alternative polymerization route
Supply chain context as of 2026; direct esterification feasible
Dianhydride availability Polyimide synthesis Supply chain

Application Scenarios for the 2,2',5,5'-Isomer


Low-Dimensional & Interpenetrated MOF Construction

The asymmetric 2,2',5,5'-carboxyl arrangement creates a semi-rigid V-shaped linker that favors 1D chain, 2D sheet, or interpenetrated 3D MOF architectures rather than the extended 3D frameworks typical of the symmetric 3,3',4,4'-isomer [1]. Researchers targeting gas-separation membranes, molecular sensing, or magnetic materials that require specific pore-window dimensions or cooperative magnetic exchange pathways should evaluate CAS 6317-68-6 as the ligand precursor of choice. The ortho-carboxyl groups can also serve as post-synthetic modification handles for introducing secondary functionality.

Self-Photoinitiating UV-Curable Coatings & 3D-Printing Resins

The benzophenone ketone provides intrinsic Type II photoinitiation activity under UV irradiation (≤365 nm), allowing the tetra-acid or its acrylate/methacrylate esters to function simultaneously as a crosslinking monomer and photoinitiator [2]. This dual functionality reduces or eliminates the need for small-molecule photoinitiators that can leach from cured materials, a critical advantage for food-contact coatings, biomedical devices, and low-migration 3D-printing formulations.

Dye Intermediate & Redox-Active Building Block

Database annotations consistently identify the 2,2',5,5'-isomer as a dye intermediate possessing strong reducing and coloring properties, a functional profile not shared by the 3,3',4,4'-isomer . Industrial dye manufacturers and developers of redox catalysts (e.g., for oxidative dehydrogenation or electron-transfer mediation) should source the 2,2',5,5'-isomer specifically, as the ortho-carboxyl positioning likely underpins the observed redox and chromophoric behavior.

Medicinal Chemistry Screening & Fragment-Based Drug Design

The NCI/DTP registration (NSC 43078) and inclusion in the AIDS antiviral screening library (AIDS-124658) confirm that CAS 6317-68-6 has passed the purity and structural uniqueness filters required for high-throughput biological evaluation [3]. Medicinal chemistry groups can leverage this pre-screened scaffold for structure–activity relationship campaigns, particularly where the spatially distinct carboxyl presentation may engage biological targets differently than the more common 3,3',4,4'-isomer.

Application
Selection Property
Validation Focus
Low-dimensional MOF construction
Asymmetric V-shaped tetracarboxylate geometry
Topology control (1D/2D/interpenetrated networks)
UV-curable coatings & 3D-printing resins
Benzophenone-core photoinitiator behavior
Dual-function monomer/initiator; leachable reduction
Dye intermediate & redox catalyst research
Ortho-carboxyl redox/coloring annotation
Isomer-specific chromophoric/redox activity verification
Screening library & SAR exploration
NCI/DTP pre-screened scaffold (NSC 43078)
Unique isomer geometry in biological target engagement
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